2-tert-Butyl-1,1,3,3-tetramethylguanidine

描述

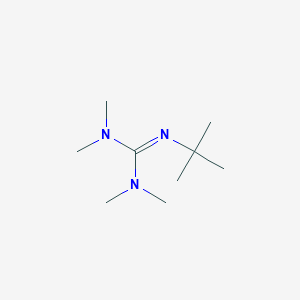

Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-1,1,3,3-tetramethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHJFPFNGVDEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393758 | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29166-72-1 | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29166-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butyl 1,1,3,3 Tetramethylguanidine

Vilsmeier Salt-Mediated Synthesis Pathways

The most common route for preparing 2-tert-Butyl-1,1,3,3-tetramethylguanidine involves the reaction of tert-butylamine (B42293) with a Vilsmeier salt. wikipedia.org This intermediate salt is generated in situ from the reaction of a phosgene (B1210022) equivalent with N,N,N',N'-tetramethylurea. wikipedia.orgdcfinechemicals.com This approach is favored for its reliability and relatively high yields.

Formation of the Vilsmeier Salt: N,N,N',N'-tetramethylurea is reacted with a reagent like triphosgene (B27547) to form a reactive chloroamidinium salt (the Vilsmeier salt).

Guanidine (B92328) Formation: The Vilsmeier salt is then reacted with tert-butylamine. The amine displaces the chloride, and subsequent workup yields the final guanidine product. orgsyn.org

To circumvent the significant hazards associated with using highly toxic phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is widely employed as a safer, solid phosgene equivalent. orgsyn.org The procedure involves dissolving triphosgene in an anhydrous solvent, such as toluene, followed by the slow addition of N,N,N',N'-tetramethylurea, which leads to the formation of the Vilsmeier salt as a precipitate. orgsyn.org

Safety Considerations: Despite being a solid, triphosgene presents significant safety risks and must be handled with extreme caution in a well-ventilated chemical fume hood. utoronto.ca

Toxicity: Triphosgene is toxic and can be fatal if inhaled, causing severe damage to the lungs. utoronto.ca It is also corrosive and can cause severe burns to the skin and eyes. utoronto.ca

Decomposition: It can decompose into phosgene upon heating or exposure to nucleophiles, including water. commonorganicchemistry.com Therefore, all reactions and equipment must be kept scrupulously dry. suvchemlaboratorychemicals.com

Handling: Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, is mandatory. suvchemlaboratorychemicals.com Contaminated clothing should be removed immediately, and waste must be disposed of according to hazardous waste protocols. utoronto.ca

The efficiency of the Vilsmeier salt route is dependent on careful control of reaction parameters and the quality of the starting materials.

Reagent Purity: The purity of the starting materials is crucial. For instance, N,N,N',N'-tetramethylurea is often purified by distillation prior to use to avoid side reactions and ensure a high yield. orgsyn.org

Temperature Control: The initial formation of the Vilsmeier salt is typically conducted at reduced temperatures (e.g., ~10°C) using an ice bath to manage the reaction's exothermicity. orgsyn.org

Slow Addition: Reagents, particularly the tetramethylurea solution and the subsequent tert-butylamine, are added slowly to maintain control over the reaction rate and temperature. orgsyn.org

Reaction Time and Temperature: After the initial addition, the reaction mixture is often allowed to warm to ambient temperature and then heated under reflux for several hours to ensure the reaction goes to completion. orgsyn.org

Workup: The final product is isolated by filtration to remove by-product salts, followed by an aqueous basic workup and extraction with an organic solvent. The final purification is achieved through distillation under reduced pressure, yielding the product as a colorless liquid. orgsyn.orgchemicalbook.com

The table below summarizes typical reaction parameters found in a representative synthesis.

| Parameter | Value/Condition | Purpose |

| Phosgene Equivalent | Triphosgene | Safer, solid alternative to phosgene gas. orgsyn.org |

| Solvent | Anhydrous Toluene | Provides an inert reaction medium. orgsyn.org |

| Initial Temperature | ~10°C (Ice Bath) | Controls the exothermic reaction during Vilsmeier salt formation. orgsyn.org |

| Addition of Amine | Slow, controlled addition | Manages reaction rate and temperature. orgsyn.org |

| Heating | Reflux for ~5 hours | Drives the reaction to completion. orgsyn.org |

| Purification | Distillation under reduced pressure | Isolates the final product to high purity (~95-97%). orgsyn.orgsigmaaldrich.com |

| Reported Yield | 73% - 82% | orgsyn.orgchemicalbook.com |

Direct Alkylation Approaches to Guanidine Derivatives

An alternative conceptual approach to synthesizing substituted guanidines is the direct alkylation of a simpler guanidine core. This method involves sequentially adding alkyl groups to the nitrogen atoms of guanidine or a partially alkylated derivative.

The direct alkylation route is generally not employed for the synthesis of this compound due to significant challenges in controlling regioselectivity. The guanidine functional group contains three nitrogen atoms with varying nucleophilicity, making it difficult to selectively alkylate a specific site.

Mixture of Products: Attempts to perform direct alkylation on a less substituted guanidine would likely result in a complex mixture of products, including isomers and over-alkylated species. Separating the desired product from this mixture would be challenging and inefficient.

Steric Hindrance: The very property that makes this compound a useful non-nucleophilic base—its steric bulk—also makes its synthesis via the final alkylation step problematic. dcfinechemicals.com The bulky tert-butyl group would face significant steric hindrance during its addition to an already substituted tetramethylguanidine precursor. This steric hindrance is precisely what prevents the final product from being easily alkylated itself. dcfinechemicals.com

Due to these regioselectivity and steric challenges, the Vilsmeier salt pathway, which constructs the guanidine core with the desired substitution pattern in a controlled manner, is the superior and more practical method.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

When evaluating synthetic methodologies, efficiency (yield) and scalability (ease of performing on a large scale) are critical factors.

| Synthetic Route | Efficiency (Yield) | Scalability & Practicality | Key Advantages | Key Disadvantages |

| Vilsmeier Salt (Triphosgene) | Good to Excellent (73-82%) orgsyn.orgchemicalbook.com | Demonstrated scalability to multi-gram quantities. orgsyn.org The procedure is convenient and well-established. | High yield, reliable, avoids phosgene gas. orgsyn.org | Requires handling of toxic triphosgene and strict anhydrous conditions. utoronto.ca |

| Direct Alkylation | Poor (Hypothetical) | Poor scalability due to purification challenges. | Simple concept. | Lack of regioselectivity, leading to product mixtures and difficult purification. |

The Vilsmeier salt-mediated synthesis is demonstrably the more efficient and scalable route. The procedure has been described as a "convenient preparation of large quantities," with detailed experimental procedures available that yield significant amounts of the product (e.g., 18.7 g). orgsyn.org While it involves the use of hazardous materials requiring careful handling, the protocol is robust and leads to a high-purity product in good yield. The direct alkylation approach, while theoretically possible, is synthetically impractical for this specific target due to insurmountable issues with selectivity, which would lead to low yields of the desired product and complex purification procedures, rendering it inefficient and not scalable.

Mechanistic Investigations of 2 Tert Butyl 1,1,3,3 Tetramethylguanidine As a Non Nucleophilic Base

Proton Abstraction Mechanisms in Organic Reactions

The primary mechanistic role of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) is to function as a strong Brønsted base, abstracting protons from a wide range of carbon and heteroatom acids. Its efficacy is particularly notable in reactions where other strong bases might lead to undesired side reactions. The mechanism of action centers on the accessibility of the lone pair of electrons on the sp²-hybridized nitrogen atom, which acts as the proton acceptor.

A clear example of its specific proton abstraction capability is in the synthesis of vinyl iodides from ketohydrazones. nih.gov In this process, BTMG is used to deprotonate the hydrazone in the presence of iodine. The use of a sterically hindered base like BTMG is critical; less hindered bases often lead to the formation of gem-diiodide byproducts through competing reaction pathways. nih.gov The mechanism involves the BTMG selectively abstracting the N-H proton from the hydrazone, generating an intermediate that subsequently reacts with iodine and undergoes elimination to yield the desired vinyl iodide with high efficiency. nih.gov This demonstrates the base's ability to facilitate a clean deprotonation-driven transformation without engaging in nucleophilic side reactions.

Other reactions where BTMG's proton abstraction mechanism is key include the alkylation of compounds with active methylene (B1212753) groups and the elimination of sulfonic acids from sulfonate esters. nih.gov In all these cases, the fundamental step is the clean and efficient removal of a proton to generate a reactive anionic intermediate, which then proceeds through the desired reaction pathway.

Steric Hindrance and its Role in Non-Nucleophilic Character

The defining feature that distinguishes this compound from many other strong organic bases is its non-nucleophilic nature, a direct consequence of profound steric hindrance around the nitrogen centers. researchgate.netresearchgate.net The structure incorporates a bulky tert-butyl group attached to the imino nitrogen, in addition to four methyl groups on the two amino nitrogens. orgsyn.org

This extensive alkyl substitution creates a sterically congested environment that effectively shields the nitrogen atoms, preventing them from participating in nucleophilic substitution (SN2) or addition reactions. researchgate.netresearchgate.net While the lone pairs of electrons are available to abstract a small, sterically unencumbered proton, the molecule as a whole is too bulky to approach and attack a larger electrophilic carbon center. researchgate.net

This characteristic is a significant advantage over other commonly used non-ionic strong bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). While DBU and DBN are effective bases, they are known to be susceptible to alkylation, where they act as nucleophiles, leading to consumption of the base and formation of unwanted byproducts. nih.govresearchgate.net Barton's base is resistant to such reactions, making it a more reliable and "cleaner" choice for promoting reactions that are sensitive to nucleophilic interference. researchgate.net

Spectroscopic and Computational Approaches to Elucidate Basicity and Reactivity

The exceptional basicity and unique reactivity of this compound have been quantified and rationalized through a combination of spectroscopic measurements and computational studies. These approaches provide both experimental and theoretical insights into the electronic and structural factors governing its behavior.

Experimental determination of the acid dissociation constant (pKa) of the conjugate acid of BTMG provides a direct measure of its solution-phase basicity. These values highlight its strength as a base, which varies depending on the solvent system.

| Solvent | pKa Value |

|---|---|

| Acetonitrile | 24.31 |

| 50% Ethanol (B145695)/Water | 14 |

This table displays the experimentally determined pKa values of the conjugate acid of this compound in different solvent media, illustrating its strong basic character. researchgate.netorgsyn.org

Spectroscopic techniques are routinely used to confirm the structure of the base. Infrared (IR) spectroscopy shows a characteristic absorption band for the C=N stretch, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a precise map of the proton environment.

| Technique | Solvent/Medium | Observed Signal(s) |

|---|---|---|

| 1H NMR | CDCl3 | δ 2.67 (s, 12H), 1.22 (s, 9H) |

| IR | Neat | 1620 cm-1 (C=N stretch) |

This table presents key spectroscopic data used for the structural characterization of this compound. orgsyn.org

Computational chemistry, particularly using Density Functional Theory (DFT) methods like B3LYP, offers a deeper understanding of the intrinsic properties of guanidines. researchgate.netacs.org For guanidine (B92328) derivatives, these studies are used to calculate fundamental properties such as proton affinity (PA) and gas-phase basicity (GPB). researchgate.netnih.gov Proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. These calculations help to rationalize the high basicity observed experimentally, attributing it to the powerful electron-donating ability of the amino groups and the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. researchgate.net While specific extensive computational studies on BTMG are not broadly published, the general principles derived from computational analyses of related guanidines are directly applicable. acs.orgrsc.org

Applications of 2 Tert Butyl 1,1,3,3 Tetramethylguanidine in Advanced Organic Synthesis

Catalytic Applications

The unique properties of BTMG, including its significant steric hindrance and strong basicity, allow it to facilitate a diverse array of catalytic reactions. chemimpex.com It serves as an efficient catalyst in processes such as nucleophilic aromatic substitution, "click chemistry," cyclization, and polymerization. chemimpex.comsigmaaldrich.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

BTMG has proven to be an excellent catalyst for promoting Nucleophilic Aromatic Substitution (SNAr) reactions. sigmaaldrich.com Its strong basicity allows it to deprotonate nucleophiles, increasing their reactivity towards electron-deficient aromatic rings, while its bulky nature prevents it from participating in the reaction as a nucleophile itself.

A notable application of BTMG in SNAr reactions is the synthesis of highly oxygenated dinaphthyl ethers. sigmaaldrich.comsigmaaldrich.com This is achieved through the coupling of naphthols with activated fluoronaphthalenes. BTMG serves as a mild and effective alternative to traditional inorganic bases for promoting this coupling reaction. sigmaaldrich.comresearchgate.net The base facilitates the deprotonation of the naphthol, generating a nucleophilic naphthoxide that then attacks the electron-deficient fluoronaphthalene, leading to the formation of the desired ether linkage. Research has demonstrated that BTMG efficiently promotes these reactions, providing good yields of the desired products. sigmaaldrich.comresearchgate.net

| Naphthol Reactant | Fluoronaphthalene Reactant | Product | Yield (%) |

|---|---|---|---|

| 1-Naphthol | 1-Fluoro-4-nitronaphthalene | 1-(4-Nitronaphthoxy)naphthalene | Data not available |

| 2-Naphthol | 2-Fluoro-1-nitronaphthalene | 2-(1-Nitronaphthoxy)naphthalene | Data not available |

Accelerated SuFEx Click Chemistry (ASCC)

BTMG plays a pivotal role in the development of Accelerated SuFEx Click Chemistry (ASCC), a powerful method for the rapid and modular synthesis of functional molecules. nih.govnih.gov Classical Sulfur(VI) Fluoride Exchange (SuFEx) reactions, while effective, can be hindered by the need for high catalyst loadings and long reaction times. nih.govresearchgate.net

The ASCC method utilizes BTMG as a highly effective catalyst, often in synergy with the silicon additive hexamethyldisilazane (B44280) (HMDS). nih.govnih.gov This combination allows for the efficient and catalytic coupling of a wide range of aryl and alkyl alcohols with SuFExable hubs, forming stable S-O bond linkages in a single step, often within minutes. nih.govnih.gov The synergistic effect of BTMG and HMDS facilitates the in situ formation of reactive silyl (B83357) ether intermediates, which then readily react with the SuFEx hub. cshl.eduresearchgate.net This approach significantly enhances reaction kinetics, allowing for catalyst loadings as low as 1.0 mol%. nih.govnih.gov The scalability and efficiency of this method make it highly valuable for applications in organic synthesis, medicinal chemistry, chemical biology, and materials science. nih.gov

| Alcohol Substrate | SuFEx Hub | Catalyst System | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Aryl Alcohols | Aryl Sulfonyl Fluorides | BTMG (1.0 mol%), HMDS | 5 min | High |

| Alkyl Alcohols | Aryl Sulfonyl Fluorides | BTMG (20 mol%), HMDS | 30 min | High |

| Aryl Alcohols | Sulfuryl Fluoride | BTMG (5.0 mol%), HMDS | 15 min | High |

Cyclization Reactions: Formation of Aziridines

BTMG is also utilized as a base in cyclization reactions, specifically in the formation of aziridines. wikipedia.org Aziridines are valuable three-membered heterocyclic compounds that serve as important building blocks in organic synthesis. The synthesis of aziridines can be achieved through various methods, and the use of a strong, non-nucleophilic base like BTMG can be advantageous in promoting the desired ring-closing step. wikipedia.org While specific mechanistic details and a broad range of examples are still under investigation, the application of BTMG in aziridination reactions highlights its utility in facilitating the formation of strained ring systems.

Polymerization Reactions

The catalytic activity of BTMG extends to the field of polymer chemistry, where it is employed in various polymerization reactions. chemimpex.comdcfinechemicals.com Its strong basicity is a key factor in its ability to initiate and control polymerization processes. forecastchemicals.com

BTMG plays a role in the production of high-performance polymers and resins. chemimpex.com Its properties contribute to enhancing the thermal stability and mechanical strength of the resulting polymer formulations. chemimpex.com The use of BTMG as a catalyst can lead to polymers with improved characteristics, making them suitable for demanding applications in industries such as automotive and aerospace. chemimpex.com For instance, guanidine (B92328) bases can be used to initiate the ring-opening polymerization of cyclic esters, leading to the formation of polyesters with controlled molecular weights and narrow polydispersity.

Role in Enhancing Thermal Stability and Mechanical Strength of Polymeric Materials

2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) is utilized in polymer chemistry, particularly in the creation of high-performance materials. Its incorporation into polymer formulations has been shown to enhance both thermal stability and mechanical strength. chemimpex.com This makes it a valuable compound in the production of specialty polymers, finding applications in demanding sectors such as the automotive and aerospace industries. chemimpex.com The strong basicity of BTMG makes it suitable for the manufacturing of polymers and resins that are used in coatings and adhesives.

As a catalyst, BTMG is employed in various polymerization reactions. forecastchemicals.com For instance, it has been effectively used as a catalyst for the polymerization of polyesters. researchgate.net The use of guanidines like BTMG as catalysts can influence the properties of the resulting polymers. While specific quantitative data on the enhancement of thermal and mechanical properties by BTMG is proprietary to individual research and industrial applications, its role as a catalyst in polymerization suggests a mechanism for influencing the polymer structure and, consequently, its physical characteristics.

C-N Coupling Reactions

This compound, also known as Barton's base, serves as a highly effective non-nucleophilic base in a variety of organic reactions, including C-N coupling reactions. sigmaaldrich.com Its strong basicity and steric hindrance make it an excellent alternative to traditional inorganic bases for promoting these coupling reactions. sigmaaldrich.comchemicalbook.com

Synergistic Effects with Palladium Catalysts

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. youtube.com The success of these reactions often relies on the choice of a suitable base. BTMG has demonstrated efficacy in promoting such transformations. For instance, it has been utilized in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of complex molecules like highly oxygenated dinaphthyl ethers. sigmaaldrich.com While the literature often highlights the role of palladium catalysts in these reactions, the base is a critical component of the catalytic cycle.

The general mechanism of a palladium-catalyzed C-N coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the formation of a palladium-amido complex through deprotonation of the amine by a base. Reductive elimination from this intermediate yields the desired C-N coupled product and regenerates the Pd(0) catalyst. youtube.com The strong, non-nucleophilic nature of BTMG is advantageous in this context as it can efficiently deprotonate the amine without competing as a nucleophile in undesired side reactions. This compatibility and efficiency in promoting the key deprotonation step without interfering with the catalyst's function underscore the synergistic relationship between BTMG and palladium catalysts in facilitating C-N bond formation.

Applications as a Reagent in Organic Transformations

The unique properties of this compound, namely its strong basicity and significant steric hindrance, make it a versatile reagent in a wide array of organic transformations. wikipedia.org

Facilitation of Diverse Chemical Processes in Aqueous and Non-Aqueous Media

The utility of BTMG is not limited to anhydrous conditions. Its ability to act as a proton acceptor allows it to facilitate chemical reactions in both aqueous and non-aqueous environments. chemimpex.com In non-aqueous media, such as anhydrous ether or toluene, BTMG is commonly used for reactions sensitive to water. orgsyn.org For example, the synthesis of vinyl iodides from ketohydrazones is successfully carried out in anhydrous ether using BTMG. orgsyn.org

Interestingly, BTMG is also miscible with water and ethanol (B145695), and its basicity is well-documented in aqueous solutions. forecastchemicals.comwikipedia.org In a 50% water-ethanol mixture, it exhibits a pKa of 14. wikipedia.org This solubility and strong basicity in aqueous environments open up possibilities for its use in promoting reactions in greener, more environmentally friendly solvent systems. For instance, it can be used in reactions involving the dissolution of materials in aqueous sodium hydroxide (B78521) during workup procedures. chemicalbook.com

Alternative to Traditional Inorganic and Amidine Bases (e.g., DBN, DBU)

BTMG presents a compelling alternative to commonly used inorganic bases and other organic amidine bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). orgsyn.orgdcfinechemicals.com A significant drawback of DBN and DBU is their susceptibility to alkylation, which can lead to unwanted side products and reduced efficiency. orgsyn.org BTMG, being a sterically hindered guanidine, is resistant to alkylation, making it a more robust choice in many synthetic applications. dcfinechemicals.com

Moreover, BTMG can offer superior performance in certain reactions. For example, in transition metal-free vinylation reactions of phosphine (B1218219) oxides, BTMG has been shown to provide a higher yield (90%) compared to DBU (88%) under identical conditions. This demonstrates that BTMG can be a more efficient base for specific transformations. The compound is also considered an economically viable alternative to DBN and DBU. orgsyn.orgdcfinechemicals.com

Comparison of BTMG and DBU in Vinylation Reactions

| Base | Yield (%) |

| BTMG | 90 |

| DBU | 88 |

Data from a transition metal-free vinylation of phosphine oxides.

Synthesis of Vinyl Iodides from Ketohydrazones

A specific and notable application of this compound is in the synthesis of vinyl iodides from ketohydrazones. orgsyn.org This reaction highlights the advantage of BTMG's steric bulk. The process involves treating a ketohydrazone with iodine in the presence of BTMG. The strong, hindered base facilitates the formation of the vinyl iodide in high yields. orgsyn.org

The use of less sterically hindered bases in this transformation typically results in the formation of a mixture of the desired vinyl iodide and a geminal diiodide byproduct. orgsyn.org The steric hindrance of BTMG prevents the second iodination from occurring, leading to a cleaner reaction and a higher yield of the target vinyl iodide. For example, the reaction of 2,2,6-trimethylcyclohexanone (B1581249) hydrazone with iodine and BTMG in anhydrous ether yields 2,2,6-trimethylcyclohexen-1-yl iodide. orgsyn.org

Synthesis of a Vinyl Iodide using BTMG

| Reactant | Reagents | Product |

| 2,2,6-Trimethylcyclohexanone hydrazone | I₂, this compound | 2,2,6-Trimethylcyclohexen-1-yl iodide |

Reaction is carried out in anhydrous ether. orgsyn.org

Role in Pharmaceutical and Agrochemical Synthesis

This compound, also known as Barton's base or BTMG, is a strong, sterically hindered, non-nucleophilic organic base that has found significant application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. orgsyn.orgitu.edu.tr Its strong basicity and low nucleophilicity make it an effective reagent for a variety of chemical transformations, enabling cleaner reactions with higher yields. orgsyn.org The compound serves as a powerful catalyst and reagent in organic synthesis, particularly in the creation of intermediates and active ingredients for drugs and crop protection agents. itu.edu.trdcfinechemicals.com As an excellent alternative to traditional inorganic bases, BTMG is instrumental in promoting coupling reactions, which are fundamental in modern drug discovery and development. nih.govresearchgate.netwikipedia.org

The utility of this guanidine derivative extends to its role as a catalyst in numerous chemical reactions, where it enhances reaction rates and selectivity. orgsyn.org This characteristic is crucial for industrial-scale applications, including the production of various pharmaceutical compounds. orgsyn.orgdcfinechemicals.com Its versatility is further demonstrated by its miscibility with water, ethanol, and other organic solvents, allowing it to function effectively in diverse reaction media. itu.edu.tr

The unique properties of this compound make it a valuable tool in the synthesis of drug precursors and biologically active compounds. dcfinechemicals.com Its ability to facilitate complex organic reactions is essential for developing the molecular frameworks of many modern medicines. dcfinechemicals.com Research has shown its utility in the production of various therapeutic agents, including anti-inflammatory and anticoagulant drugs. dcfinechemicals.comsigmaaldrich.com

The strong, non-nucleophilic nature of BTMG allows it to deprotonate a wide range of substrates without causing unwanted side reactions, a critical feature in the multi-step synthesis of complex pharmaceutical ingredients. This enables key transformations such as alkylations and the formation of heterocyclic structures like aziridines, which are important pharmacophores in many drug molecules. sigmaaldrich.com

Detailed research has highlighted its role in synthesizing compounds with potential therapeutic applications. For instance, derivatives synthesized using BTMG have demonstrated significant biological activity.

| Compound Class/Derivative | Therapeutic Area/Activity |

| Anti-inflammatory drugs | Inflammation |

| Anticoagulant drugs | Thrombosis |

| Aziridines | Building blocks for various pharmaceuticals |

This table summarizes the types of biologically active compounds and precursors synthesized using this compound.

While the specific synthesis of 4-oxazol-5-yl-pyridine utilizing this compound is not extensively detailed in the surveyed literature, the compound's general utility in the synthesis of heterocyclic systems, which form the core of many pharmaceutical intermediates, is well-established. Oxazole and pyridine (B92270) rings are common structural motifs in drug discovery.

Barton's base is known to be effective in the formation of aziridines and can be used in various organic reactions, often as a milder alternative to traditional strong inorganic bases. sigmaaldrich.com Its role in promoting reactions that form carbon-nitrogen and carbon-oxygen bonds is fundamental to the construction of such heterocyclic intermediates. For example, its application in promoting nucleophilic aromatic substitution (SNAr) reactions is critical for creating complex molecules, including highly oxygenated dinaphthyl ethers, which can be precursors to biologically active compounds. wikipedia.org The principles of these syntheses, which rely on a strong, non-nucleophilic base to facilitate bond formation, are applicable to the construction of a wide array of heterocyclic pharmaceutical intermediates.

Advanced Research Directions and Future Perspectives

Integration of 2-tert-Butyl-1,1,3,3-tetramethylguanidine in Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and BTMG is proving to be a valuable tool in this endeavor. Its high efficiency as a base and catalyst allows for cleaner and more efficient organic reactions, which is a core tenet of sustainable chemistry. chemimpex.com Researchers are actively exploring the use of BTMG in processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One significant area of research is the use of BTMG in catalytic systems for the conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals. For instance, BTMG has been shown to catalyze the reduction of CO2 to formamides using amines and phenylsilane (B129415) (PhSiH3). researchgate.net This process offers a pathway to utilize CO2 as a C1 source for the synthesis of important chemical intermediates. researchgate.net The development of such CO2 capture and utilization technologies is critical for mitigating climate change. researchgate.net

Design and Synthesis of Novel BTMG Derivatives with Enhanced Reactivity and Selectivity

To further expand the utility of BTMG, chemists are designing and synthesizing novel derivatives with tailored properties. The goal is to enhance its reactivity, selectivity, and stability for specific applications. This involves modifying the sterically hindered guanidine (B92328) framework by introducing different alkyl or functional groups. wikipedia.org

The synthesis of these derivatives often involves multi-step procedures, starting from commercially available precursors. For example, the synthesis of a novel imidazolium-based ionic liquid, 1-tert-butyl-3-propylimidazolium iodide, highlights a strategy to create new catalytic structures. monmouthcollege.edu While not a direct BTMG derivative, this research showcases the methodologies being employed to create new sterically hindered and asymmetric catalysts. The design and synthesis of new multi-target tetrabromophthalimides also demonstrate the broader trend of creating novel compounds with specific inhibitory functions. rsc.org By systematically altering the structure of BTMG, researchers aim to fine-tune its basicity and steric hindrance to achieve optimal performance in a wider range of chemical transformations.

Computational Studies on BTMG-Catalyzed Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions. nih.govrsc.org In the context of BTMG, computational studies, particularly those employing Density Functional Theory (DFT), are providing deep insights into its catalytic mechanisms and the structures of transition states. nd.edumdpi.com These studies help to elucidate how BTMG facilitates reactions, explaining observed selectivities and predicting the outcomes of new transformations. nih.govrsc.org

Recent computational work has focused on various aspects of guanidine chemistry. For example, DFT studies have been used to investigate the reactivity of guanidinium (B1211019) salts in tandem aza-Michael addition/intramolecular cyclization reactions and the 1,3-dipolar cycloadditions of azides with guanidine. mdpi.commdpi.com Researchers have also employed DFT to study the synthesis and structure of other tert-butyl containing compounds, providing a basis for understanding the electronic and steric effects that govern reactivity. researchgate.netresearchgate.net This fundamental understanding is crucial for the rational design of more efficient BTMG-based catalytic systems. bris.ac.uk

Table 1: Examples of Computational Studies in Guanidine Chemistry

| Research Area | Computational Method | Key Findings |

| Tandem Aza-Michael Addition/Intramolecular Cyclization | DFT (B3LYP and M06-2X) | Elucidated reaction pathways and thermodynamics, showing good agreement with experimental product distributions. mdpi.com |

| 1,3-Dipolar Cycloadditions of Azides with Guanidine | DFT (SMD(chloroform)//B3LYP/6-311+G(2d,p)) | Modeled the formation of regioisomeric tetrazoles and their rearrangements, suggesting the feasibility of an uncatalyzed reaction under drastic conditions. mdpi.com |

| Synthesis and Structure of tert-butyl Carboxylates | DFT (B3LYP/6-311G(2d,p)) | Optimized molecular structure and investigated molecular electrostatic potential and frontier molecular orbitals. researchgate.net |

| Synthesis and Crystal Structure of a Hexahydroquinoline Derivative | DFT | Investigated the molecular structure and conformation of the compound. researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all computational studies.

Exploration of BTMG in Non-Conventional Reaction Environments (e.g., Solvent-Free Reactions)

The push towards greener chemical processes has led to the exploration of non-conventional reaction media, such as water, ionic liquids, supercritical fluids, and solvent-free conditions. liv.ac.ukekb.egresearchgate.net BTMG is being investigated for its utility in these environments. Solvent-free reactions, in particular, are highly desirable as they eliminate the environmental and economic costs associated with solvent use and disposal.

The strong basicity and catalytic activity of BTMG make it a promising candidate for promoting reactions under solvent-free or neat conditions. orgsyn.org Research in this area aims to develop processes that are not only more environmentally friendly but also more efficient in terms of atom economy and process simplification. The use of BTMG in such systems could lead to significant advancements in sustainable synthesis.

Industrial Process Optimization Using this compound

The unique properties of BTMG make it an attractive candidate for optimizing industrial chemical processes, enhancing both efficiency and sustainability. chemimpex.com

In chemical manufacturing, BTMG's role as a potent and selective base and catalyst can lead to significant improvements in reaction rates and yields. chemimpex.com It is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, where high purity and efficiency are paramount. chemimpex.com Its use can lead to shorter reaction times, reduced energy consumption, and a decrease in the formation of unwanted byproducts, all of which contribute to more cost-effective and sustainable manufacturing processes. chemimpex.com For example, it has been used to promote SNAr reactions for the synthesis of highly oxygenated dinaphthyl ethers. sigmaaldrich.com

A particularly promising area for the industrial application of guanidine-based compounds is in carbon capture and storage (CCS) technologies. The ability of guanidines and their derivatives to react with CO2 is being harnessed to develop new materials and processes for capturing this greenhouse gas from industrial flue gases and the atmosphere. nih.govnih.govyoutube.com

Research has shown that ionic liquids derived from guanidines, such as 1,1,3,3-tetramethylguanidinium imidazole, can efficiently and reversibly capture CO2. rsc.org These systems offer high absorption capacities and the captured CO2 can be released under relatively mild conditions, allowing for the regeneration and reuse of the capture agent. rsc.org While research is ongoing, the development of BTMG-based systems for CO2 capture holds significant potential for mitigating industrial greenhouse gas emissions. nih.gov

常见问题

Q. What are the primary synthetic applications of BTMG in organic chemistry?

BTMG is widely employed as a strong, non-nucleophilic base in coupling reactions. Key applications include:

- SNAr (Nucleophilic Aromatic Substitution) Reactions : BTMG promotes the synthesis of oxygenated dinaphthyl ethers by activating electron-deficient aryl fluorides, enabling efficient coupling with naphthols. This avoids the need for harsh inorganic bases like K₂CO₃ .

- Accelerated SuFEx Click Chemistry (ASCC) : BTMG synergizes with hexamethyldisilazane (HMDS) to enhance reaction kinetics in sulfur(VI) fluoride exchange reactions. This protocol reduces catalyst loading (as low as 1 mol%) and bypasses silyl ether pre-functionalization steps .

Q. How does BTMG compare to traditional inorganic bases in coupling reactions?

BTMG offers advantages in selectivity and reaction efficiency:

- Mild Conditions : Unlike NaOH or KOtBu, BTMG operates effectively at ambient temperatures, reducing side reactions (e.g., hydrolysis). For example, in nickel-catalyzed cross-coupling amination, BTMG achieves >80% yield with aryl halides and sulfonamides, outperforming carbonate bases .

- Solubility : BTMG’s organic solubility simplifies homogeneous reaction setups in non-polar solvents (e.g., THF, EtOAc), critical for photoinduced copper catalysis .

Advanced Research Questions

Q. What factors influence the selection of BTMG over other guanidine bases (e.g., TMG, DBU) in Pd-catalyzed cross-coupling reactions?

BTMG’s performance is governed by:

- Base Strength : With a higher pKa (~25.5) than TMG (pKa ~23.6), BTMG enhances nucleophilicity in aniline coupling partners. In Pd-catalyzed C-N bond formation, BTMG achieves 90% yield with aryl triflates, compared to 45% for TMG under identical conditions .

- Catalyst Pairing : BTMG pairs optimally with t-BuBrettPhos ligands, reducing steric hindrance and enabling room-temperature reactions (Table 1).

Table 1 : Yield variation with base and catalyst combinations in Pd-catalyzed C-N coupling

| Base | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| BTMG | t-BuBrettPhos | 25°C | 90 |

| DBU | t-BuXPhos | 80°C | 75 |

| TMG | AlPhos | 80°C | 62 |

Q. How does BTMG enhance reaction kinetics in Accelerated SuFEx Click Chemistry (ASCC)?

BTMG accelerates ASCC via dual mechanisms:

Q. What experimental parameters optimize BTMG’s efficacy in electrocatalytic amination?

In nickel-catalyzed redox-neutral coupling:

Q. How does BTMG influence regioselectivity in photoinduced copper-catalyzed alkylation?

BTMG’s steric bulk directs alkylation to less hindered sites. For example, in the Cu-catalyzed coupling of tertiary thiols with alkyl halides, BTMG suppresses chlorosulfonylation side reactions, achieving 83% yield vs. 45% with DBU .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。